1-Benzyl-3-phenylurea (CAS 1467-21-6) is an unsymmetrical diaryl/aryl-alkyl urea derivative characterized by a distinct steric and electronic imbalance across its urea core. In industrial and advanced laboratory settings, it is primarily procured as a soluble epoxide hydrolase (sEH) inhibitor scaffold, a reference standard for chemoproteomic lysine profiling, and a model substrate for unsymmetrical urea synthesis [1]. Unlike symmetrical benchmark ureas, the introduction of a flexible benzyl methylene spacer disrupts crystal lattice packing, significantly lowering its melting point and altering its solubility profile. This makes it a highly processable precursor and analytical standard for applications requiring specific regiochemistry or enhanced formulation compatibility.
Substituting 1-benzyl-3-phenylurea with common symmetrical analogs like 1,3-diphenylurea (DPU) or 1,3-dibenzylurea routinely fails in both synthetic and biological workflows. Symmetrical ureas possess highly rigid, tightly packed crystal lattices driven by uniform hydrogen bonding, resulting in extreme insolubility and high melting points that complicate downstream processing and formulation [1]. Furthermore, in chemoproteomic profiling and radiotracer synthesis, the use of a symmetrical surrogate masks the directionality of nucleophilic attack, rendering it impossible to distinguish between the probe's warhead and the target biomolecule [2]. Consequently, procurement of the exact unsymmetrical 1-benzyl-3-phenylurea architecture is strictly required when processability, regio-specific analytical tracking, or differentiated steric engagement in enzyme active sites is critical.
The structural asymmetry of 1-benzyl-3-phenylurea disrupts the uniform hydrogen-bond network typical of diaryl ureas, leading to a dramatic reduction in crystal lattice energy. Quantitative thermal analysis demonstrates that 1-benzyl-3-phenylurea exhibits a melting point of 169–171 °C, which is approximately 68 °C lower than the highly symmetrical benchmark 1,3-diphenylurea (238–239 °C) [1]. This significant thermal depression translates directly to improved solubility in organic solvents and milder conditions required for melt-processing or formulation.
| Evidence Dimension | Melting point (Thermal stability / Lattice energy) |
| Target Compound Data | 169–171 °C |
| Comparator Or Baseline | 1,3-Diphenylurea (238–239 °C) |
| Quantified Difference | ~68 °C reduction in melting point |
| Conditions | Standard melting point determination |
A lower melting point and reduced lattice energy drastically improve the compound's solubility and handling in synthetic workflows, preventing the precipitation issues common with symmetrical ureas.
While structural asymmetry improves processability, it is critical that target engagement is not compromised. In comparative 3-D QSAR studies of murine soluble epoxide hydrolase (MsEH) inhibition, 1-benzyl-3-phenylurea was found to be equipotent to the established symmetrical standard, diphenylurea, while significantly outperforming baseline benzoylphenylureas [1]. The flexible benzyl group accommodates the sterically favored fields of the MsEH active site, ensuring that the transition state analogue mechanism remains intact despite the loss of symmetry.
| Evidence Dimension | MsEH Inhibitory Potency |
| Target Compound Data | Equipotent to DPU |
| Comparator Or Baseline | 1,3-Diphenylurea (Potent Baseline) |
| Quantified Difference | Maintained high potency despite structural desymmetrization |
| Conditions | Recombinant murine soluble epoxide hydrolase (MsEH) assay |
Buyers can transition from insoluble symmetrical ureas to this processable unsymmetrical analog without sacrificing baseline enzyme inhibitory activity.
In the development of masked isocyanate electrophiles (dioxazolones) for global profiling of lysine reactivity, 1-benzyl-3-phenylurea serves as a critical, structurally unambiguous analytical standard. When a phenyl-substituted dioxazolone reacts with benzylamine, it yields 1-benzyl-3-phenylurea exclusively [1]. If a symmetrical urea were used or formed, it would be impossible to trace the origin of the amine nucleophile. The quantitative recovery and distinct crystallographic signature of this unsymmetrical adduct validate the reaction pathway for proteome-wide labeling.
| Evidence Dimension | Adduct structural ambiguity |
| Target Compound Data | Unambiguous nucleophile tracking (unsymmetrical) |
| Comparator Or Baseline | Symmetrical ureas (Ambiguous nucleophile tracking) |
| Quantified Difference | 100% regio-specific resolution of the nucleophilic attack |
| Conditions | In vitro reactivity profiling of dioxazolone probes with amine nucleophiles |
Essential for analytical chemists and proteomics researchers who require an unsymmetrical reference standard to validate covalent binding mechanisms.
Due to its equipotent activity to diphenylurea but superior solubility and lower melting point, 1-benzyl-3-phenylurea is the preferred starting scaffold for synthesizing advanced, bioavailable sEH inhibitors targeting cardiovascular and inflammatory diseases [1].
Acts as a mandatory analytical reference standard for validating the reactivity of masked isocyanates (e.g., dioxazolones) with lysine residues, where its unsymmetrical structure proves the directionality of the covalent bond formation [2].
Utilized as a cold reference standard and model compound in the optimization of [11C]carbonyl difluoride radiolabeling protocols, enabling the development of complex PET imaging agents without symmetrical byproducts [3].
Irritant